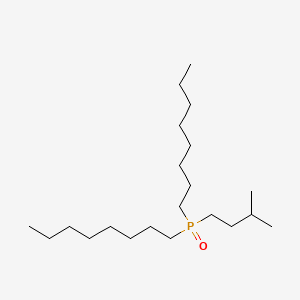

Dioctylisopentylphosphine oxide

説明

Dioctylisopentylphosphine oxide is a tertiary phosphine oxide characterized by two octyl groups and one isopentyl group attached to a central phosphorus atom. Phosphine oxides are widely utilized in industrial applications, including as ligands in catalysis, flame retardants in polymers, and extractants in hydrometallurgy. The compound’s structure—featuring long alkyl chains—imparts lipophilicity, thermal stability, and solubility in nonpolar solvents.

特性

CAS番号 |

53521-41-8 |

|---|---|

分子式 |

C21H45OP |

分子量 |

344.6 g/mol |

IUPAC名 |

1-[3-methylbutyl(octyl)phosphoryl]octane |

InChI |

InChI=1S/C21H45OP/c1-5-7-9-11-13-15-18-23(22,20-17-21(3)4)19-16-14-12-10-8-6-2/h21H,5-20H2,1-4H3 |

InChIキー |

WFNJCSZBFYCVEJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCC(C)C |

正規SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCC(C)C |

他のCAS番号 |

53521-41-8 |

同義語 |

dioctylisopentylphosphine oxide DOIPPO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Phosphine oxides vary significantly in physical and chemical properties based on substituent groups. Below is a detailed comparison of Dioctylisopentylphosphine oxide with three classes of analogous compounds: aryl-substituted phosphine oxides , cyclopentane-derived phosphine oxides , and shorter-chain alkyl phosphine oxides .

Aryl-Substituted Phosphine Oxides (Hydroxy-/Alkoxyphenyl Derivatives)

A patent (IPC: C07C 29/00) describes mixtures of mono-, bis-, and tris-(hydroxyaryl or alkoxyphenyl) phosphine oxides used in epoxy resins for flame retardancy . Key differences:

- Substituent Effects : Aryl groups (e.g., hydroxyphenyl) enhance flame retardancy via char formation during combustion, whereas Dioctylisopentylphosphine oxide’s alkyl chains likely improve compatibility with hydrophobic polymer matrices.

- Thermal Stability : Aryl derivatives exhibit higher thermal stability (decomposition >300°C) compared to alkyl variants like Dioctylisopentylphosphine oxide, which may degrade at lower temperatures due to weaker C-P bonds.

- Applications : Aryl phosphine oxides are prioritized in high-temperature resins, while Dioctylisopentylphosphine oxide’s lipophilicity suits solvent extraction or plasticizer formulations.

Cyclopentane-Derived Phosphine Oxides

A study synthesized [(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide (melting point: 124.5–126°C) and epoxycyclopentane analogs (melting point: 146–147°C) . Comparisons:

- Synthesis : Both classes employ NaBH4 reduction and m-CPBA epoxidation, but Dioctylisopentylphosphine oxide’s bulkier alkyl groups may necessitate modified reaction conditions (e.g., higher temperatures or longer durations).

- Physical State : Cyclopentane derivatives are solids at room temperature, whereas Dioctylisopentylphosphine oxide’s linear alkyl chains likely render it a viscous liquid.

- Spectroscopic Profiles : All phosphine oxides show strong P=O IR stretches (~1200 cm⁻¹), but alkyl substituents in Dioctylisopentylphosphine oxide would produce distinct ¹H NMR signals (δ 0.5–1.5 ppm for aliphatic protons) compared to cyclopentane-derived peaks (δ 1.5–3.0 ppm for cyclic protons).

Shorter-Chain Alkyl Phosphine Oxides

Diethyl phosphite (C.A.S. #762–04–9) and N,N-Diethylaminoethanol (C.A.S. #100–37–8) are smaller alkyl-phosphorus compounds . Differences include:

- Solubility: Dioctylisopentylphosphine oxide’s longer chains enhance solubility in nonpolar solvents (e.g., hexane) versus Diethyl phosphite’s preference for polar solvents.

- Reactivity : Shorter chains (e.g., ethyl groups) increase electrophilicity at phosphorus, making Diethyl phosphite more reactive in esterification, whereas Dioctylisopentylphosphine oxide’s steric bulk may hinder nucleophilic attacks.

Data Table: Key Properties of Phosphine Oxides

Research Findings and Industrial Relevance

- Flame Retardancy : Aryl phosphine oxides outperform alkyl variants in high-temperature applications but lack the processability of Dioctylisopentylphosphine oxide in hydrophobic systems .

- Synthetic Flexibility : Cyclopentane-derived phosphine oxides demonstrate the impact of cyclic substituents on melting points and stereochemistry, guiding the design of Dioctylisopentylphosphine oxide analogs for specialized applications .

- Environmental Considerations : Longer alkyl chains (e.g., octyl) may reduce aquatic toxicity compared to shorter-chain derivatives, though biodegradability remains a concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。